molecular formula C7H8BrNO2 B14081608 2-aminobenzoic acid;hydrobromide CAS No. 62876-54-4

2-aminobenzoic acid;hydrobromide

Cat. No.: B14081608
CAS No.: 62876-54-4
M. Wt: 218.05 g/mol
InChI Key: MMJMXMHLCRRAPA-UHFFFAOYSA-N
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Description

2-Aminobenzoic acid;hydrobromide, also known as anthranilic acid hydrobromide, is an aromatic compound with the molecular formula C7H7NO2·HBr. This compound is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. It is commonly used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann transposition reaction in a basic medium. The reaction involves the following steps :

  • Dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
  • Add bromine to the solution and stir until the brown color disappears.
  • Add finely divided phthalimide and a solution of sodium hydroxide.
  • Allow the temperature to rise spontaneously and maintain stirring.
  • Neutralize the reaction mixture with hydrochloric acid and isolate the precipitate by vacuum filtration.

Industrial Production Methods

Industrial production of 2-aminobenzoic acid typically involves the same Hofmann transposition reaction, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Aminobenzoic acid;hydrobromide can be compared with other similar compounds such as:

    3-Aminobenzoic Acid: Differing in the position of the amino group, leading to different reactivity and applications.

    4-Aminobenzoic Acid:

Uniqueness

This compound is unique due to its dual functional groups (amine and carboxylic acid) and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

62876-54-4

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-aminobenzoic acid;hydrobromide

InChI

InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H

InChI Key

MMJMXMHLCRRAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N.Br

Origin of Product

United States

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